![molecular formula C23H29N3O4S B2937330 4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide CAS No. 1091473-53-8](/img/structure/B2937330.png)
4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with cyclopentaneamido and dimethylbenzenesulfonamido substituents, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with amines in the presence of coupling agents such as diethylphosphorocyanidate (DEPC) under controlled conditions . The reaction is often carried out under ultrasonic irradiation to enhance the efficiency and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the benzamide core or the substituents attached to it.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under various conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antiviral and anticancer properties, showing promise in preclinical studies.
Mechanism of Action
The mechanism of action of 4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Shares a benzamide core but differs in the substituents attached, leading to different chemical and biological properties.
Pemetrexed: A structurally similar compound used in cancer treatment, showing higher antiviral activity in modified forms.
Uniqueness
4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(3,5-dimethylphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-16-13-17(2)15-21(14-16)31(29,30)25-12-11-24-22(27)19-7-9-20(10-8-19)26-23(28)18-5-3-4-6-18/h7-10,13-15,18,25H,3-6,11-12H2,1-2H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLAZLWLFQHSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea](/img/structure/B2937247.png)
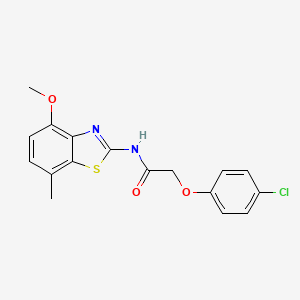
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)
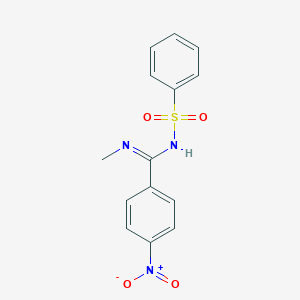
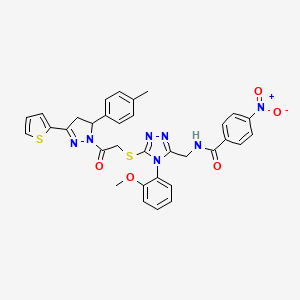
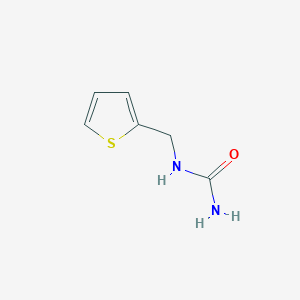
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2937258.png)
![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)
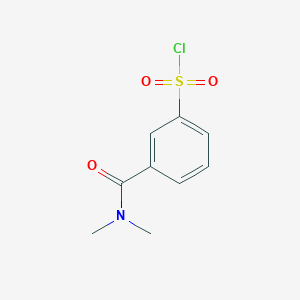
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2937268.png)
![ethyl 4-[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B2937270.png)
